molecular formula C11H13NO3 B1442005 Methyl 2-(azetidin-3-yloxy)benzoate CAS No. 1220038-61-8

Methyl 2-(azetidin-3-yloxy)benzoate

Cat. No.: B1442005
CAS No.: 1220038-61-8
M. Wt: 207.23 g/mol
InChI Key: KSWYRQHRHXSXFO-UHFFFAOYSA-N
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Description

Methyl 2-(azetidin-3-yloxy)benzoate is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol It is a derivative of benzoic acid and contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(azetidin-3-yloxy)benzoate typically involves the reaction of methyl 2-hydroxybenzoate with azetidine. One common method is the nucleophilic substitution reaction where the hydroxyl group of methyl 2-hydroxybenzoate is replaced by the azetidin-3-yloxy group. This reaction can be catalyzed by bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azetidin-3-yloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring can yield N-oxides, while reduction of the ester group can produce the corresponding alcohol .

Scientific Research Applications

Methyl 2-(azetidin-3-yloxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(azetidin-3-yloxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical reactions, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(azetidin-3-yloxy)benzoate is unique due to the presence of the azetidine ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

methyl 2-(azetidin-3-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-11(13)9-4-2-3-5-10(9)15-8-6-12-7-8/h2-5,8,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWYRQHRHXSXFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696428
Record name Methyl 2-[(azetidin-3-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220038-61-8
Record name Methyl 2-[(azetidin-3-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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